2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile
Description
Chemical Structure and Properties: 2-Amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile is a bicyclic heterocyclic compound comprising fused thiophene and thiopyran rings. Key functional groups include an amino (-NH₂) group at position 2 and a nitrile (-CN) at position 2. Its molecular formula is C₈H₈N₂S₂, with a molecular weight of 196.29 g/mol . The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog # sc-341318) in quantities ranging from 250 mg to 1 g, indicating its utility in research and synthesis .
Properties
IUPAC Name |
2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-2-5-1-6-3-11-4-7(6)12-8(5)10/h1,7H,3-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJPKJJMWSMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=CC(=C(S2)N)C#N)CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a thieno[3,4-b]thiopyran derivative with an amine and a nitrile group can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Research indicates that derivatives of thieno[3,4-b]thiopyran exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds related to thieno[3,4-b]thiopyran demonstrate antibacterial and antifungal activities, making them candidates for developing new antibiotics and antifungal agents.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell growth, particularly in leukemia and breast cancer models. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation.
Drug Development
The compound serves as a scaffold for synthesizing novel pharmaceuticals. Its ability to interact with various biological targets allows researchers to modify its structure to enhance efficacy and reduce toxicity. Notable areas include:
- CYP Enzyme Inhibition : The compound has been studied for its role as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This property can be leveraged in drug design to improve pharmacokinetics.
Material Science
In addition to biological applications, 2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile is being investigated for its utility in material science:
- Conductive Polymers : Research suggests that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Investigated the antibacterial effects of thieno[3,4-b]thiopyran derivatives | Showed significant inhibition against Staphylococcus aureus and Escherichia coli strains. |
| Cancer Cell Proliferation | Evaluated the effects on breast cancer cell lines | Induced apoptosis through mitochondrial pathway activation. |
| CYP Inhibition | Assessed the metabolic interactions in liver microsomes | Identified as a potent inhibitor of CYP1A2 and CYP2C19 enzymes. |
Mechanism of Action
The mechanism of action of 2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The following compounds share core features with the target molecule, including fused heterocyclic systems, nitrile groups, and sulfur atoms:
Key Observations :
- Structural Complexity : The target compound has a simpler bicyclic framework compared to derivatives like 11a , 11b , and 12 , which incorporate additional fused rings (e.g., quinazoline) or substituents (e.g., benzylidene, furan). This simplicity may enhance its reactivity in further functionalization .
- Thermal Stability : The higher melting points of 11a (243–246°C) and 12 (268–269°C) suggest greater thermal stability compared to the target compound, likely due to extended conjugation and intermolecular interactions .
Reactivity :
- The nitrile group in the target compound is a versatile site for nucleophilic addition or cyclization, similar to derivatives like 12 , where the nitrile participates in forming fused heterocycles .
- The amino group in the target may enable further derivatization (e.g., acylation), contrasting with 11a/11b, which lack primary amines but feature reactive ketones .
Biological Activity
2-Amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile (CAS Number: 851903-84-9) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and safety profiles based on recent studies.
- Molecular Formula : C8H8N2S2
- Molecular Weight : 196.29 g/mol
- Structure : The compound features a thieno[3,4-b]thiopyran core with an amino and a carbonitrile group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
Cytotoxicity and Antiproliferative Effects
- In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects:
| Cell Line | IC50 (µM) | % Viability Reduction |
|---|---|---|
| MCF-7 | 10 | 40% |
| HepG2 | 10 | 35% |
The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry studies indicated that the compound induces early apoptosis in cancer cells. For example, in the HT-29 cell line, early apoptosis was observed at rates exceeding 65% compared to untreated controls .
- Autophagy Activation : The compound also promotes autophagic processes in cancer cells, which is significant for cancer therapy as it can lead to cell death independent of apoptosis .
Safety Profile
The safety profile of this compound was evaluated through cytotoxicity assays on normal cell lines such as BALB 3T3. The results showed that the compound had minimal cytotoxic effects on non-cancerous cells:
- CC50 Values : The CC50 values indicated that the compound is safe for further studies, with values exceeding 4000 µg/mL for normal fibroblast cells .
Case Studies
Several studies have investigated the biological activity of related compounds within the thienopyran family:
- Thienopyrimidine Derivatives : Research has shown that derivatives with similar structures exhibit significant kinase inhibition and cytotoxicity against various cancer types. Notably, compounds with substitutions at specific positions demonstrated enhanced biological activity .
- Combination Therapies : Preliminary findings suggest that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of α-enaminonitrile precursors with thiol-containing reagents. Key steps include:
- Use of malononitrile and thiophene derivatives in ethanol under reflux (73% yield) .
- Diastereoselective cyclization mediated by boron trifluoride etherate, achieving >90% selectivity .
- Optimization via temperature control (reflux vs. room temperature) and catalyst selection (e.g., diethylamine for enamine formation) .
- Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Absolute ethanol | Prevents side reactions |
| Temperature | 60–80°C (reflux) | Enhances cyclization |
| Catalyst | Diethylamine | Accelerates enamine formation |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies amino (–NH₂, ~3400 cm⁻¹) and nitrile (–CN, ~2200 cm⁻¹) groups .
- ¹H/¹³C NMR : Distinguishes thiopyran ring protons (δ 2.5–3.5 ppm) and sp³ hybridized carbons (δ 35–50 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the primary applications of this compound in heterocyclic chemistry?
- Methodological Answer : Serves as a precursor for:
- Thienopyrimidines and thienothiazines via reactions with aliphatic acids (e.g., formic acid) .
- Azo derivatives for dye chemistry through diazotization .
- Bioactive analogs by substituting the amino group with aryl/heteroaryl moieties .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or hydrogen bonding networks?
- Methodological Answer : X-ray diffraction (XRD) reveals:
- Tautomerism : The amino group at position 2 participates in intramolecular H-bonding with the thiopyran ring’s sulfur, stabilizing the keto-enol form .
- Hydrogen Bonding : N–H⋯O/S interactions (2.8–3.2 Å) create 3D networks, critical for crystal packing .
- Case Study : In a structurally similar compound, XRD confirmed a chair conformation for the thiopyran ring, disproving a proposed boat structure .
Q. What computational methods predict the bioactivity of thieno[3,4-b]thiopyran derivatives?
- Methodological Answer :
- Molecular Docking : Models interactions with α-2C adrenoreceptors (binding affinity ΔG < −8 kcal/mol) .
- QSAR : Correlates substituent electronegativity (e.g., –Cl, –Br) with antiviral activity (R² > 0.85) .
- DFT Calculations : Predicts reactive sites (e.g., C3-carbonitrile as electrophilic center) .
Q. How do competing reaction pathways impact the synthesis of derivatives, and how can selectivity be improved?
- Methodological Answer :
- Side Reactions : Uncontrolled oxidation of the thiophene ring can form sulfones, reducing yield. Mitigate using mild oxidants (e.g., H₂O₂ vs. KMnO₄) .
- Selectivity :
| Strategy | Outcome |
|---|---|
| Low-temperature stepwise addition | Minimizes polysubstitution |
| Protecting groups (e.g., Boc) | Directs reactivity to the amino group |
- Example : In a 2020 study, Boc protection improved regioselectivity from 55% to 92% .
Q. What analytical strategies address discrepancies in spectral vs. crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived coupling constants (e.g., J = 8–10 Hz for vicinal protons) with XRD bond angles (e.g., C–S–C ~105°) .
- Dynamic NMR : Resolves conformational exchange broadening in solution vs. solid-state rigidity .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for structurally similar analogs?
- Methodological Answer : Variations arise from:
- Assay Conditions : Cytotoxicity IC₅₀ values differ in MTT vs. SRB assays (e.g., ±15% variance) .
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance antiviral activity but reduce solubility .
- Resolution : Standardize protocols (e.g., fixed cell lines, pH 7.4 buffers) and use meta-analysis to identify trends.
Tables for Key Findings
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Selectivity | Key Reference |
|---|---|---|---|
| Cyclocondensation (malononitrile) | 73 | Moderate | |
| BF₃-mediated cyclization | 85 | High (>90% diastereoselectivity) | |
| Boc-protected synthesis | 92 | High regioselectivity |
Table 2 : Bioactivity of Derivatives
| Substituent | Target Activity | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-Chlorophenyl | α-2C adrenoreceptor agonist | 0.45 | |
| 4-Methoxyphenyl | Cytotoxic (HeLa cells) | 12.3 | |
| 4-Bromophenyl | Antiviral (HSV-1) | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
